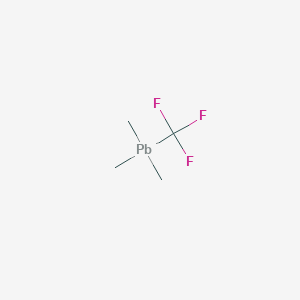
Ethyltris(2-methylpropoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyltris(2-methylpropoxy)silane is an organosilicon compound with the chemical formula C14H32O3Si. It is a type of silane, which is a group of compounds containing silicon atoms bonded to hydrogen and/or organic groups. Silanes are widely used in various industrial applications due to their ability to form strong bonds with both organic and inorganic materials .
Métodos De Preparación
Ethyltris(2-methylpropoxy)silane can be synthesized through several methods. One common approach involves the reaction of ethyltrichlorosilane with 2-methylpropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified through distillation . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
Ethyltris(2-methylpropoxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl or 2-methylpropoxy groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while reduction can produce silanes with different substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethyltris(2-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic materials. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to act as a bridge between different materials. This property is utilized in various applications, such as improving the adhesion of coatings and enhancing the stability of nanoparticles .
Comparación Con Compuestos Similares
Ethyltris(2-methylpropoxy)silane can be compared with other silanes, such as:
Trimethoxysilane: This compound has three methoxy groups attached to the silicon atom. It is commonly used as a coupling agent and in the synthesis of siloxanes.
Triethoxysilane: Similar to trimethoxysilane, but with ethoxy groups. It is used in the production of coatings and adhesives.
Phenyltrimethoxysilane: This compound has a phenyl group attached to the silicon atom, which provides additional hydrophobic properties.
This compound is unique due to its specific combination of ethyl and 2-methylpropoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both types of interactions are needed .
Propiedades
Número CAS |
4723-62-0 |
|---|---|
Fórmula molecular |
C14H32O3Si |
Peso molecular |
276.49 g/mol |
Nombre IUPAC |
ethyl-tris(2-methylpropoxy)silane |
InChI |
InChI=1S/C14H32O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h12-14H,8-11H2,1-7H3 |
Clave InChI |
IJXSSHHYRQJMIC-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](OCC(C)C)(OCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


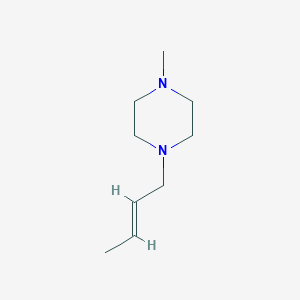

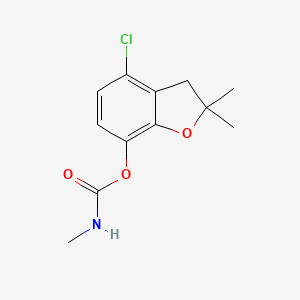
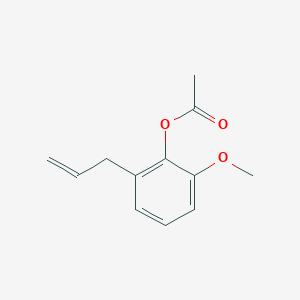
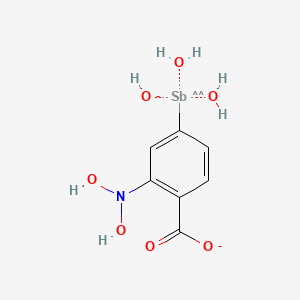
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
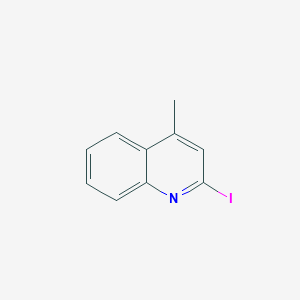
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)
